molecular formula C22H19ClN4O3S B2702347 1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941965-63-5

1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2702347
CAS No.: 941965-63-5
M. Wt: 454.93
InChI Key: IFGUKGLAGHVZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by a benzyl group at the N1 position, methyl groups at N3 and N7, and a thioether-linked 2-(4-chlorophenyl)-2-oxoethyl substituent at the C8 position (Fig. 1). This compound belongs to a broader class of xanthine analogs, which are structurally modified to enhance receptor binding affinity, metabolic stability, or pharmacokinetic properties .

Properties

CAS No.

941965-63-5

Molecular Formula

C22H19ClN4O3S

Molecular Weight

454.93

IUPAC Name

1-benzyl-8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H19ClN4O3S/c1-25-18-19(24-21(25)31-13-17(28)15-8-10-16(23)11-9-15)26(2)22(30)27(20(18)29)12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3

InChI Key

IFGUKGLAGHVZTF-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)CC4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

Biological Activity

1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family, characterized by a complex structure that includes a purine base and various substituents. This article explores its biological activities, particularly its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Purine Backbone : Fundamental for its biological activity.
  • Benzyl Group : Enhances lipophilicity and may influence receptor binding.
  • Thioether Linkage : Potentially increases stability and reactivity.
  • Chlorophenyl Group : May contribute to specific interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the modulation of neurotransmitter systems. The following sections detail its pharmacological properties and potential therapeutic applications.

Interaction with Serotonin Receptors

1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has been evaluated for its interactions with serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). Studies suggest that it demonstrates affinity for these receptors, indicating a potential role in treating mood and anxiety disorders.

Table 1: Serotonin Receptor Affinity

Receptor TypeAffinity (Ki value)Implication
5-HT1AModerateMood regulation
5-HT2AHighAnxiety management
5-HT7LowPotential therapeutic target

These interactions suggest that derivatives of this compound could lead to new treatments for depression and anxiety disorders by modulating serotonergic signaling pathways.

Anti-inflammatory and Analgesic Properties

In addition to its serotonergic activity, derivatives of this compound have shown promise as anti-inflammatory and analgesic agents. These properties are particularly relevant in the context of chronic pain management and inflammatory conditions.

Case Studies

Research on similar compounds has provided insights into the biological activity of 1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione. For instance:

Study on Antiproliferative Effects

A study investigated related purine derivatives for their antiproliferative effects in breast cancer cell lines. The findings demonstrated significant G2/M phase cell cycle arrest and induction of apoptosis in treated cells:

Table 2: Antiproliferative Activity

Compound NameIC50 (nM)Cell Line
Compound A52MCF-7 (ER+)
Compound B74MDA-MB-231

The ability to induce apoptosis suggests potential applications in cancer therapy.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparison with key analogs (Table 1):

Table 1. Structural Comparison of Purine Derivatives

Compound Name Substituents (Positions) Key Structural Features Reference
1-Benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (Target) N1: Benzyl; N3/N7: Methyl; C8: Thioether-4-ClPhCO High lipophilicity due to benzyl and 4-chlorophenyl groups; potential CNS activity
7-(4-Chlorobenzyl)-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione N7: 4-Cl-benzyl; C8: Thioether-hydroxyethyl Enhanced solubility due to hydroxyl group; reduced metabolic stability
1-Ethyl-3,7-dimethyl-8-(methylsulfonyl)-1H-purine-2,6(3H,7H)-dione (Compound 27) N1: Ethyl; C8: Methylsulfonyl Electrophilic sulfonyl group; potential for covalent binding to kinases
8-Bromo-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (Intermediate for Compound 30) C8: Bromine; N3/N7: Methyl Bromine enables further functionalization (e.g., Suzuki coupling)
7-(2-Chlorobenzyl)-8-(dimethylaminoethyl)amino-3-methylpurine-2,6-dione N7: 2-Cl-benzyl; C8: Dimethylaminoethyl Basic amino group improves water solubility; altered receptor selectivity

Key Observations :

  • Lipophilicity: The target compound’s benzyl and 4-chlorophenyl groups likely confer higher logP values compared to hydroxyl- or amino-substituted analogs (e.g., compound in and ), suggesting improved blood-brain barrier penetration .
  • Receptor Binding: The thioether-4-chlorophenyl ketone group may mimic endogenous ligands at serotonin (5-HT6/7) or dopamine (D2) receptors, similar to dichlorophenylpiperazine derivatives in .
  • Synthetic Flexibility: Brominated intermediates (e.g., ) allow for diversification via cross-coupling, whereas sulfonyl () or aminoethyl () groups offer distinct reactivity profiles.

Mechanistic Insights :

  • The target compound’s 4-chlorophenyl ketone moiety mirrors the dichlorophenyl groups in potent 5-HT6/D2 ligands (e.g., compound 12 in ), which exhibit submicromolar binding affinities.
  • Sulfonyl-containing analogs (e.g., compound 27 ) demonstrate irreversible binding to MLKL, whereas thioether-linked compounds (target and ) may act as reversible inhibitors or modulators.

Physicochemical and Pharmacokinetic Properties

Table 3. Physicochemical Data

Compound Name/ID Molecular Weight Melting Point (°C) HRMS (m/z) [M+H]+ Solubility (Predicted)
Target Compound 449.0 Not reported Not reported Low (logP ~3.5)
Compound 2b 383.08 218.3–219.5 383.0837 Moderate (polar pyrimidinone core)
Compound 27 349.10 Not reported 349.0961 Low (logP ~2.8)

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Purify intermediates via column chromatography to avoid cross-contamination.

Basic: How is the molecular structure validated experimentally?

Methodological Answer:
Structural confirmation requires a multi-technique approach:

NMR Spectroscopy :

  • ¹H NMR (DMSO-d₆): Identify aromatic protons (δ 7.2–8.1 ppm for benzyl and chlorophenyl), methyl groups (δ 3.1–3.5 ppm), and thioether protons (δ 4.2–4.5 ppm) .
  • ¹³C NMR : Confirm carbonyl groups (C=O at δ 165–175 ppm) and quaternary carbons .

X-ray Crystallography : Resolve 3D conformation (e.g., bond angles of the thioether linkage and chlorophenyl orientation) .

High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₂₀ClN₅O₃S: 494.0942) .

Basic: What are the solubility and stability profiles under physiological conditions?

Methodological Answer:

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4). Use UV-Vis spectroscopy to quantify solubility (λmax ~260 nm for purine derivatives) .
  • Stability :
    • Assess hydrolytic degradation via HPLC at 37°C over 24–72 hours.
    • Monitor thioether bond stability under oxidative conditions (e.g., H₂O₂ exposure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.